BMS-466442

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

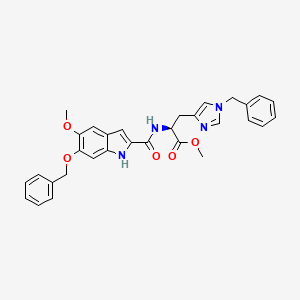

C31H30N4O5 |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate |

InChI |

InChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m0/s1 |

InChI Key |

UUCAHZCMRZOTNF-MHZLTWQESA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)N[C@@H](CC3=CN(C=N3)CC4=CC=CC=C4)C(=O)OC)OCC5=CC=CC=C5 |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)NC(CC3=CN(C=N3)CC4=CC=CC=C4)C(=O)OC)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Potent and Selective Inhibition of ASC-1 by BMS-466442: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a crucial neutral amino acid transporter in the central nervous system. It plays a significant role in regulating the synaptic levels of D-serine and glycine, which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders, including schizophrenia. BMS-466442 has emerged as a potent and selective small molecule inhibitor of ASC-1, offering a valuable pharmacological tool to probe the function of this transporter and as a potential therapeutic agent. This technical guide provides an in-depth overview of the mechanism of action of this compound on ASC-1, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction to ASC-1 and its Role in Neuromodulation

ASC-1 is a sodium-independent amino acid transporter that facilitates the transport of small neutral amino acids, including L-alanine, L-serine, L-cysteine, glycine, and notably, the D-isomers of serine and alanine.[1][2] Its presence in neuronal structures, particularly at presynaptic terminals, suggests a critical role in modulating neurotransmission.[3] By controlling the extracellular concentrations of NMDA receptor co-agonists, ASC-1 indirectly influences synaptic plasticity, learning, and memory.[4][5] The development of selective inhibitors for ASC-1, such as this compound, is therefore of significant interest for both basic research and clinical applications.[6][7]

This compound: A Potent and Selective ASC-1 Inhibitor

This compound is an experimental drug identified as a highly potent and selective inhibitor of the ASC-1 transporter.[6][7] Its inhibitory action has been characterized across various experimental systems, demonstrating its utility in studying the physiological and pathological roles of ASC-1.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound on ASC-1 has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary depending on the experimental system and the substrate used.

| Experimental System | Substrate | IC50 (nM) | Reference |

| Human ASC-1 expressing cells | - | 36.8 ± 11.6 | [8] |

| Rat primary cortical cultures | - | 19.7 ± 6.7 | [8] |

| Rat brain synaptosomes | [3H] D-serine | 400 | [8] |

| General ASC-1 Inhibition | - | 11 | [8] |

| HEK cells expressing ASC-1 | - | 37 | [9] |

| Rat primary cortical cultures | - | 20 | [9] |

Table 1: Inhibitory Potency (IC50) of this compound on ASC-1

This compound also exhibits high selectivity for ASC-1, with over 1000-fold greater potency against ASC-1 compared to other transporters like LAT-2 and ASCT-2.[9]

Mechanism of Action: Competitive Inhibition

Computational modeling and experimental data have elucidated the mechanism by which this compound inhibits ASC-1 function.

Binding Mode and Site

This compound acts as a competitive inhibitor of ASC-1.[8][10] Computational modeling suggests that the inhibitor binds to the orthosteric site of the transporter, the same site where the endogenous amino acid substrates bind.[8][10] This direct competition prevents the binding and subsequent translocation of substrates like D-serine and glycine.

Conformational Locking

Beyond simple competitive binding, the interaction of this compound with the orthosteric site is proposed to induce a conformational change in the transporter. This change effectively blocks the movement of transmembrane (TM) helices , specifically TM helices 6 and 10, which are essential for the transport cycle.[8][10] By locking the transporter in an inactive conformation, this compound prevents the conformational changes necessary for substrate translocation across the cell membrane.

Figure 1: Competitive inhibition of ASC-1 by this compound.

Signaling Pathway: Modulation of NMDA Receptor Activity

The inhibition of ASC-1 by this compound has significant downstream effects on neuronal signaling, primarily through the modulation of NMDA receptor activity.

By blocking the uptake of D-serine and glycine into neurons, this compound leads to an increase in the extracellular concentrations of these co-agonists.[6] This elevated availability of D-serine and glycine enhances the activation of synaptic NMDA receptors, which require the binding of both glutamate and a co-agonist to become fully active. The potentiation of NMDA receptor signaling can have profound effects on synaptic plasticity and neuronal function.[4]

Figure 2: Signaling pathway of this compound action on ASC-1 and NMDA receptors.

Experimental Protocols

Characterizing the interaction between this compound and ASC-1 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Uptake Assay in HEK293 Cells

This assay measures the ability of this compound to inhibit the uptake of a radiolabeled substrate (e.g., [3H]D-serine or [3H]glycine) into cells engineered to express the ASC-1 transporter.

Materials:

-

HEK293 cells transiently or stably expressing human ASC-1

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated 96-well plates

-

Transfection reagent (e.g., Lipofectamine)

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

Radiolabeled substrate (e.g., [3H]D-serine)

-

This compound stock solution (in DMSO)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

-

Seed cells onto poly-D-lysine coated 96-well plates.

-

Transfect cells with a plasmid encoding human ASC-1 using a suitable transfection reagent according to the manufacturer's protocol. Allow 24-48 hours for protein expression.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Prepare assay solutions containing a fixed concentration of [3H]D-serine and varying concentrations of this compound in HBSS. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the assay solutions to the cells and incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C.

-

Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

-

-

Data Analysis:

-

Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Normalize the radioactive counts to the protein concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

- 1. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 2. bioivt.com [bioivt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neuronal D-serine and glycine release via the Asc-1 transporter regulates NMDA receptor-dependent synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Inhibition of the Alanine-Serine-Cysteineâ1 Transporter by this compound - American Chemical Society - Figshare [acs.figshare.com]

- 10. pubs.acs.org [pubs.acs.org]

Role of BMS-466442 in NMDA receptor modulation

An In-depth Technical Guide to the Role of BMS-466442 in NMDA Receptor Modulation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an experimental small molecule that has been investigated for its potential to modulate the N-methyl-D-aspartate (NMDA) receptor system. Contrary to a direct interaction with the NMDA receptor itself, current research demonstrates that this compound functions as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter-1 (ASC-1), also known as SLC7A10. Its role in NMDA receptor modulation is therefore indirect, arising from its ability to increase the availability of endogenous NMDA receptor co-agonists. This guide provides a detailed overview of its mechanism of action, quantitative data on its inhibitory activity, relevant experimental protocols, and the signaling pathways involved.

Introduction: The NMDA Receptor and Co-agonist Requirement

The NMDA receptor is a glutamate-gated ion channel that is fundamental to excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2][3] A unique feature of the NMDA receptor is its requirement for the simultaneous binding of two distinct agonists for activation:

-

Glutamate: The primary excitatory neurotransmitter, which binds to the GluN2 subunits.

-

A Co-agonist: Either glycine or D-serine, which binds to the GluN1 subunit.[2][4]

The receptor channel is also subject to a voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential.[2][3] Consequently, significant channel opening and subsequent calcium (Ca²⁺) influx only occur when glutamate binding, co-agonist binding, and postsynaptic membrane depolarization happen concurrently, allowing the receptor to function as a "coincidence detector".[1][2] The concentration of the co-agonists D-serine and glycine in the synaptic cleft is a critical factor limiting NMDA receptor activation.

Mechanism of Action: Indirect Modulation via ASC-1 Inhibition

This compound does not directly bind to the NMDA receptor. Instead, it selectively inhibits the ASC-1 transporter.[5][6][7]

-

The Role of ASC-1: ASC-1 is a neutral amino acid transporter responsible for the uptake of several amino acids, including D-serine, glycine, alanine, and cysteine.[5][8] By removing these amino acids from the extracellular space, ASC-1 plays a key role in regulating their ambient concentrations.

-

This compound as an ASC-1 Inhibitor: this compound competitively binds to the ASC-1 transporter, blocking the uptake of its substrates.[9][10]

-

Downstream Effect on NMDA Receptors: By inhibiting ASC-1, this compound effectively increases the extracellular levels of D-serine and glycine.[5] This elevated availability of co-agonists enhances the probability of their binding to the GluN1 subunit of NMDA receptors, thereby potentiating receptor activation in the presence of glutamate. This mechanism positions this compound as an indirect positive allosteric modulator of NMDA receptor function.

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of this compound indirect NMDA receptor modulation.

Quantitative Data: Inhibitory Activity of this compound

The primary activity of this compound is the inhibition of the ASC-1 transporter. All quantitative data reflects this activity. There is no published data showing direct binding of this compound to any NMDA receptor subunit.

| Assay System | Parameter | Value | Reference |

| Human ASC-1 (General) | IC₅₀ | 11 nM | [6] |

| HEK293 Cells expressing ASC-1 | IC₅₀ | 36.8 ± 11.6 nM | [6][8] |

| Rat Primary Cortical Cultures | IC₅₀ | 19.7 ± 6.7 nM | [6][7] |

| Rat Brain Synaptosomes ([³H]D-serine uptake) | IC₅₀ | 400 nM | [6] |

| Selectivity vs. 40 other transporters | IC₅₀ | >10 µM | [8] |

| Selectivity vs. LAT-2 and ASCT-2 | Fold Selectivity | >1000-fold | [7] |

NMDA Receptor Signaling Pathways

The potentiation of NMDA receptor activity by this compound leads to the activation of canonical downstream signaling cascades initiated by Ca²⁺ influx. This influx acts as a critical second messenger, activating numerous enzymatic pathways.

Key downstream pathways include:

-

CaMKII Activation: Calcium binds to calmodulin, and the Ca²⁺/calmodulin complex activates Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), a crucial mediator of synaptic plasticity.[3]

-

ERK Pathway: NMDA receptor activation can trigger the Ras-ERK (Extracellular signal-regulated kinase) pathway, which is involved in gene transcription and protein synthesis necessary for long-term changes in synaptic strength.[11]

-

PKC and Src Kinase: NMDA receptor function can also be modulated by signaling cascades involving Protein Kinase C (PKC) and Src kinase, often in conjunction with metabotropic glutamate receptors.[12]

-

Gene Expression: Calcium signals can propagate to the nucleus, influencing the activity of transcription factors like CREB (cAMP response element-binding protein) and altering gene expression.[1]

The following diagram outlines the general signaling cascade following NMDA receptor activation.

Caption: Downstream signaling pathways activated by NMDA receptors.

Experimental Protocols

Protocol: ASC-1 Inhibition via [³H]D-Serine Uptake Assay

This protocol describes a method to quantify the inhibitory effect of this compound on ASC-1 transporter activity using radiolabeled D-serine in a cell-based assay.

Objective: To determine the IC₅₀ of this compound for the ASC-1 transporter.

Materials:

-

HEK293 cells stably expressing human ASC-1 (or primary cortical cultures).

-

Cell culture medium (e.g., DMEM).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]D-Serine (radioligand).

-

This compound stock solution (in DMSO).

-

Unlabeled D-serine (for determining non-specific uptake).

-

96-well cell culture plates.

-

Scintillation fluid and microplate scintillation counter.

Methodology:

-

Cell Plating: Seed HEK-hASC-1 cells into 96-well plates and grow to confluence.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with KRH buffer at room temperature.

-

Compound Incubation: Add 100 µL of KRH buffer containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) to the wells. For control wells, add buffer with vehicle (DMSO). For non-specific uptake determination, add a high concentration of unlabeled D-serine (e.g., 1 mM).

-

Uptake Initiation: Add 100 µL of KRH buffer containing a fixed concentration of [³H]D-Serine (e.g., 10 nM) to all wells to initiate the uptake reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 10-15 minutes) to allow for substrate transport.

-

Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Counting: Lyse the cells in each well (e.g., with 0.1 M NaOH). Transfer the lysate to a scintillation vial or a plate compatible with a microplate counter, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM).

-

Data Analysis:

-

Specific uptake = Total CPM (vehicle control) - Non-specific CPM (unlabeled D-serine).

-

Plot the percentage of inhibition (relative to specific uptake) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC₅₀ value.

-

The following diagram outlines the experimental workflow for the uptake assay.

Caption: Experimental workflow for an ASC-1 inhibition assay.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol describes a method to measure the functional potentiation of NMDA receptor currents by this compound in Xenopus oocytes.

Objective: To demonstrate that this compound enhances NMDA receptor-mediated currents.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., human GluN1 and GluN2A/B).

-

Two-electrode voltage clamp setup.

-

Recording solution (e.g., BaCl₂-based to reduce Ca²⁺-activated chloride currents).

-

Agonist solution: Glutamate and Glycine.

-

This compound stock solution.

Methodology:

-

Oocyte Preparation: Harvest and prepare Xenopus oocytes. Inject oocytes with a mixture of GluN1 and GluN2 subunit cRNA and incubate for 2-4 days to allow for receptor expression.

-

Electrophysiology Setup: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential where the Mg²⁺ block is relieved (e.g., -40 mV).

-

Baseline Current: Perfuse the chamber with the recording solution. Apply a solution containing a sub-maximal concentration of glutamate and glycine (e.g., EC₂₀) to elicit a baseline inward current. Wash out the agonists until the current returns to baseline.

-

Compound Application: Perfuse the oocyte with a recording solution containing a specific concentration of this compound for a pre-incubation period (e.g., 2-5 minutes).

-

Potentiation Measurement: While still in the presence of this compound, re-apply the same EC₂₀ concentration of glutamate and glycine.

-

Data Acquisition: Record the peak inward current in the presence of this compound.

-

Analysis: Compare the peak current amplitude before and after the application of this compound. Express the potentiated response as a percentage of the baseline current. Repeat for multiple concentrations of this compound to generate a dose-response curve for the potentiation effect.

Conclusion

This compound is a valuable research tool for studying the role of the ASC-1 transporter and the impact of co-agonist availability on NMDA receptor function. Its mechanism of action is distinctly indirect; it does not bind to the NMDA receptor but rather inhibits the ASC-1 transporter, leading to an increase in synaptic D-serine and glycine. This elevation in co-agonist concentration potentiates NMDA receptor activity. This positions this compound as a potential therapeutic agent for conditions associated with NMDA receptor hypofunction, such as schizophrenia, by enhancing, rather than directly activating, the receptor's response to endogenous glutamate.[5][6]

References

- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. What are NMDA receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. NMDA Receptors and Translational Control - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

The ASC-1 Transporter and its Selective Inhibitor, BMS-466442: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

The Alanine-Serine-Cysteine-1 (ASC-1) transporter, encoded by the SLC7A10 gene, is a critical regulator of neutral amino acid homeostasis, particularly in the central nervous system. Its function is pivotal in modulating both inhibitory and excitatory neurotransmission through its transport of key substrates such as glycine, D-serine, L-serine, and L-cysteine. Dysregulation of ASC-1 has been implicated in neurological disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the ASC-1 transporter's function, its physiological and pathological roles, and a detailed examination of BMS-466442, a potent and selective small molecule inhibitor of ASC-1. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of associated pathways and workflows.

The ASC-1 Transporter: Function and Physiological Significance

The ASC-1 transporter is a sodium-independent amino acid antiporter, belonging to the heterodimeric amino acid transporter (HAT) family.[1] It forms a heterodimeric complex with the heavy chain 4F2hc (SLC3A2) via a disulfide bridge, which is essential for its trafficking to the plasma membrane.[1][2] The light chain, ASC-1, harbors the transport activity.[1]

1.1. Substrate Specificity and Transport Mechanism

ASC-1 mediates the transport of small, neutral L- and D-amino acids, including:

The transporter operates primarily via an exchange mechanism, although facilitated diffusion can also occur.[2] This dual transport capability allows for both the uptake and release of its substrates, playing a crucial role in maintaining the delicate balance of amino acids in the synaptic environment.[5]

1.2. Role in Neurotransmission

The function of ASC-1 is intricately linked to both inhibitory and excitatory neurotransmission.

-

Inhibitory Neurotransmission: In glycinergic synapses, particularly in the brainstem and spinal cord, ASC-1 is crucial for maintaining presynaptic glycine levels.[3][6] It can directly transport glycine and also transports L-serine, which is a precursor for the synthesis of glycine by serine hydroxymethyltransferase (SHMT).[1][3] Deletion of the Asc-1 gene in mice leads to a significant decrease in brain glycine levels, resulting in impaired glycinergic inhibitory transmission and a hyperekplexia-like phenotype.[3][4]

-

Excitatory Neurotransmission: ASC-1 modulates the activity of N-methyl-D-aspartate receptors (NMDARs) by regulating the extracellular concentrations of the NMDAR co-agonists, D-serine and glycine.[5][7] By mediating the release of these co-agonists, ASC-1 influences synaptic plasticity and glutamatergic signaling.[5][8]

1.3. Pathophysiological Relevance

Given its critical roles in neurotransmission, dysfunction of the ASC-1 transporter has been linked to several neurological and developmental disorders.

-

Startle Disease (Hyperekplexia): Mutations in the SLC7A10 gene have been identified in patients with startle disease and developmental delay.[8] These mutations can lead to a loss of transporter function, disrupting glycine homeostasis and causing the characteristic excessive startle reflex.[8]

-

Schizophrenia: The NMDAR hypofunction hypothesis of schizophrenia suggests that reduced NMDAR activity contributes to the cognitive deficits observed in the disorder.[7] By inhibiting ASC-1, it is proposed that synaptic levels of D-serine and glycine could be increased, thereby enhancing NMDAR activation. This has positioned ASC-1 as a potential therapeutic target for schizophrenia.[7][9]

-

Metabolic Disorders: Beyond the nervous system, ASC-1 is also expressed in adipose tissue and its expression is inversely correlated with body mass index and insulin resistance, suggesting a potential role in metabolic regulation.[2]

This compound: A Selective ASC-1 Inhibitor

This compound is a potent and selective small molecule inhibitor of the ASC-1 transporter.[10][11] It has been instrumental as a research tool to probe the function of ASC-1 and is being explored for its therapeutic potential, particularly in the context of schizophrenia.[9][10]

2.1. Mechanism of Action

This compound acts as a non-competitive or mixed-type inhibitor of ASC-1.[12] Computational modeling and site-directed mutagenesis studies suggest that it binds to a site between transmembrane helices 6 and 10, occupying the orthosteric site and blocking the conformational changes required for substrate transport.[12][13] Importantly, this compound is an inhibitor and not a transportable substrate of ASC-1.[7]

2.2. Potency and Selectivity

This compound exhibits nanomolar potency for the ASC-1 transporter.[10][11] It displays high selectivity for ASC-1 over other amino acid transporters, such as LAT-2 and ASCT-2.[11]

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| Human ASC-1 expressing cells | IC50 | 36.8 ± 11.6 nM | [10] |

| Rat primary cortical cultures | IC50 | 19.7 ± 6.7 nM | [10] |

| Rat primary cortical cultures | IC50 | 20 nM | [11] |

| HEK cells expressing ASC-1 | IC50 | 37 nM | [11] |

| ASC-1 (general) | IC50 | 11 nM | [10] |

| [3H] D-serine uptake in rat brain synaptosomes | IC50 | 400 nM | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the ASC-1 transporter and the effects of inhibitors like this compound.

3.1. Amino Acid Uptake Assay in Cultured Cells

This protocol is adapted from studies characterizing ASC-1 transporter activity in HEK293 cells.[14]

Objective: To measure the uptake of a radiolabeled ASC-1 substrate (e.g., [3H]glycine or [3H]D-serine) in cells expressing the ASC-1 transporter.

Materials:

-

HEK293 cells transfected with human ASC-1 and 4F2hc cDNA

-

Control (mock-transfected) HEK293 cells

-

Culture medium (e.g., DMEM with 10% FBS)

-

Sodium-free uptake buffer (e.g., choline-based buffer)

-

Radiolabeled substrate (e.g., [3H]glycine)

-

Unlabeled substrate (for determining non-specific uptake)

-

This compound or other inhibitors

-

Cell lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate ASC-1 expressing and control cells in 24-well plates and grow to confluency.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed sodium-free uptake buffer.

-

Incubation: Add 250 µL of sodium-free uptake buffer containing the radiolabeled substrate at the desired concentration (e.g., 25-1000 nM [3H]glycine).[1] For inhibitor studies, pre-incubate the cells with this compound for a specified time before adding the substrate. To determine non-specific uptake, add a high concentration of unlabeled substrate to a subset of wells.

-

Uptake: Incubate the plates at 37°C for a defined period (e.g., 10 minutes).[1]

-

Termination: Stop the uptake by rapidly aspirating the incubation buffer and washing the cells three times with ice-cold uptake buffer.

-

Lysis: Lyse the cells by adding 500 µL of cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Subtract the non-specific uptake from the total uptake to determine the specific uptake. For inhibitor studies, calculate the IC50 value by fitting the data to a dose-response curve.

3.2. Synaptosome Preparation and Uptake Assay

This protocol is based on methodologies used to study transporter function in native brain tissue.[3][4]

Objective: To measure ASC-1 mediated uptake of radiolabeled substrates in isolated nerve terminals (synaptosomes) from rodent brain.

Materials:

-

Rodent brain tissue (e.g., cortex, pons-medulla)

-

Sucrose buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4)

-

Percoll gradient solutions

-

Radiolabeled substrate (e.g., [3H]glycine)

-

D-isoleucine (selective ASC-1 substrate/inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Homogenization: Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifugation: Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Synaptosome Isolation: Pellet the crude synaptosomes from the supernatant by high-speed centrifugation. Resuspend the pellet and layer it onto a Percoll gradient. Centrifuge to separate the synaptosomes.

-

Uptake Assay: Resuspend the purified synaptosomes in an appropriate buffer. Initiate the uptake by adding the radiolabeled substrate. To assess ASC-1 specific uptake, perform parallel experiments in the presence of a selective inhibitor like D-isoleucine.[4]

-

Termination and Quantification: Terminate the reaction by rapid filtration and washing. Quantify the radioactivity in the synaptosomes using a scintillation counter.

Visualizations: Pathways and Workflows

4.1. Signaling and Transport Pathways

References

- 1. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay | eNeuro [eneuro.org]

- 2. Cryo-EM structure of the human Asc-1 transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A neuronal role of the Alanine-Serine-Cysteine-1 transporter (SLC7A10, Asc-1) for glycine inhibitory transmission and respiratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 12. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Discovery and Synthesis of BMS-466442

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-466442 is a potent and highly selective inhibitor of the alanine-serine-cysteine transporter 1 (ASC-1), a key player in regulating the synaptic levels of D-serine, an essential co-agonist of the N-methyl-D-aspartate (NMDA) receptor. By modulating ASC-1 activity, this compound indirectly enhances NMDA receptor function, presenting a promising therapeutic avenue for neurological and psychiatric disorders such as schizophrenia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction

The alanine-serine-cysteine transporter 1 (ASC-1), encoded by the SLC7A10 gene, is a sodium-independent neutral amino acid transporter with a significant role in neuronal signaling.[1] It mediates the transport of small neutral amino acids, including D-serine, which is a crucial co-agonist for the synaptic activation of NMDA receptors.[1] Dysregulation of NMDA receptor signaling has been implicated in the pathophysiology of schizophrenia.[1] Consequently, molecules that can modulate NMDA receptor activity, such as ASC-1 inhibitors, are of significant interest in drug discovery.

This compound, with the IUPAC name methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate, emerged from research efforts to identify potent and selective inhibitors of ASC-1.[1] Its mechanism of action involves blocking the reuptake of D-serine, thereby increasing its extracellular concentration and enhancing NMDA receptor-mediated neurotransmission.[1]

Discovery and Development

The discovery of this compound was the result of a focused effort to develop small molecule inhibitors of the ASC-1 transporter. The seminal work by Brown et al. (2014) at Bristol-Myers Squibb described the initial in vitro characterization of this compound. Further structure-activity relationship (SAR) studies and computational modeling by Torrecillas et al. (2019) provided deeper insights into its binding mode and interaction with the transporter.[2] While this compound has shown significant promise in preclinical in vitro studies, some sources indicate its unsuitability for in vivo applications, a factor that warrants further investigation in drug development programs.

Physicochemical Properties and Data

A summary of the key physicochemical and biological data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate |

| Molecular Formula | C₃₁H₃₀N₄O₅ |

| Molecular Weight | 538.6 g/mol |

| CAS Number | 1598424-76-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| IC₅₀ (ASC-1, human) | 11 nM, 36.8 ± 11.6 nM (in human asc-1 expressing cells), 37 nM (in HEK cells expressing asc-1) |

| IC₅₀ (ASC-1, rat) | 20 nM (in rat primary cortical cultures), 400 nM (for [³H] D-serine uptake in rat brain synaptosomes) |

| Selectivity | >1000-fold selective for asc-1 over LAT-2 and ASCT-2 |

| Pharmacokinetic Note | Stated by a commercial supplier to be unsuitable for in vivo studies. No detailed public pharmacokinetic data is currently available. |

Synthesis

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the primary literature, a plausible synthetic route can be conceptualized based on the synthesis of analogous N-(indol-2-ylcarbonyl)-L-histidine derivatives. The synthesis would likely involve the coupling of a suitably protected 5-methoxy-6-(phenylmethoxy)-1H-indole-2-carboxylic acid with a protected L-histidine methyl ester derivative, followed by N-benzylation of the imidazole ring and final deprotection steps.

A generalized workflow for such a synthesis is depicted below:

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the ASC-1 transporter. Its mechanism of action is centered on the modulation of D-serine levels in the synaptic cleft.

Caption: Mechanism of action of this compound at the synapse.

By inhibiting ASC-1, this compound prevents the reuptake of D-serine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of extracellular D-serine, which then acts as a co-agonist at the glycine-binding site of the NMDA receptor. The enhanced activation of NMDA receptors by glutamate leads to increased calcium influx into the postsynaptic neuron, thereby modulating synaptic plasticity and neuronal signaling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of this compound, based on standard methodologies in the field.

[³H] D-Serine Uptake Assay in HEK293 Cells Expressing ASC-1

This assay measures the ability of a compound to inhibit the uptake of radiolabeled D-serine into cells engineered to express the ASC-1 transporter.

Materials:

-

HEK293 cells stably expressing human ASC-1

-

Poly-D-lysine coated 96-well plates

-

[³H] D-Serine (specific activity ~20-30 Ci/mmol)

-

Krebs-Henseleit buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose, pH 7.4

-

This compound stock solution in DMSO

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Seed HEK293-ASC-1 cells onto poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

-

On the day of the assay, wash the cells twice with 200 µL of pre-warmed KHB.

-

Prepare serial dilutions of this compound in KHB. The final DMSO concentration should not exceed 0.1%.

-

Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of KHB containing [³H] D-serine to a final concentration of 10 nM.

-

Incubate for 10 minutes at 37°C.

-

Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with 200 µL of ice-cold KHB.

-

Lyse the cells by adding 100 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the [³H] D-Serine uptake assay.

ASC-1 Transporter Inhibition Assay in Rat Brain Synaptosomes

This assay assesses the inhibitory effect of this compound on D-serine uptake in a more physiologically relevant preparation of nerve terminals.

Materials:

-

Rat forebrain tissue

-

Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

-

[³H] D-Serine

-

Assay buffer (as described for the cell-based assay)

-

This compound stock solution in DMSO

-

Glass-fiber filters

-

Filtration manifold

-

Scintillation counter

Procedure:

-

Prepare synaptosomes from fresh rat forebrain tissue by homogenization in ice-cold sucrose buffer followed by differential centrifugation.

-

Resuspend the final synaptosomal pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

In a 96-well plate, add 25 µL of synaptosomal suspension to each well.

-

Add 25 µL of this compound dilutions or vehicle control and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of assay buffer containing [³H] D-serine (final concentration 10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters using a filtration manifold, followed by three rapid washes with ice-cold assay buffer.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity.

-

Non-specific uptake is determined in the presence of a high concentration of a known ASC-1 inhibitor or by conducting the assay at 4°C.

-

Calculate specific uptake and determine the IC₅₀ of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the ASC-1 transporter in health and disease. Its high potency and selectivity make it an excellent probe for studying the intricacies of NMDA receptor modulation. While its current formulation may not be suitable for in vivo studies, the structural backbone of this compound provides a strong foundation for the development of future ASC-1 inhibitors with improved pharmacokinetic properties. This technical guide offers a comprehensive resource for researchers in the field of neuroscience and drug discovery, providing the necessary data and methodological insights to facilitate further exploration of this important therapeutic target.

References

BMS-466442 as a Tool Compound for Neuroscience: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-466442 is a potent and selective experimental drug that functions as a selective inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), a key regulator of synaptic co-agonist concentrations.[1][2] By inhibiting ASC-1, this compound indirectly modulates the activity of the N-methyl-D-aspartate (NMDA) receptor by increasing the availability of the endogenous co-agonists glycine and D-serine.[1][2] This mechanism of action has positioned this compound as a valuable tool compound for investigating the role of ASC-1 and NMDA receptor co-agonist signaling in various neurological and psychiatric conditions, with initial development focused on schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro potency and selectivity, key experimental protocols, and its application in neuroscience research.

Mechanism of Action

This compound exerts its effects by selectively inhibiting the ASC-1 transporter (encoded by the SLC7A10 gene).[1][2] ASC-1 is a sodium-independent amino acid transporter responsible for the exchange of neutral amino acids, including D-serine and glycine, across neuronal and astrocytic membranes.[4] In the central nervous system, ASC-1 plays a crucial role in regulating the extracellular concentrations of these amino acids, which are essential co-agonists for the activation of synaptic and extrasynaptic NMDA receptors.[4][5][6]

By blocking ASC-1, this compound is thought to prevent the uptake of D-serine and glycine from the synaptic cleft, thereby increasing their local concentrations.[3] This enhanced availability of co-agonists leads to increased activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.[1][2] NMDA receptor hypofunction has been implicated in the pathophysiology of schizophrenia, making ASC-1 inhibition a potential therapeutic strategy.[3] Computational modeling suggests that this compound binds competitively to the orthosteric site of the ASC-1 transporter, physically obstructing the movement of transmembrane helices required for amino acid transport.[7][8]

Data Presentation: Quantitative Analysis

The following tables summarize the in vitro potency and selectivity of this compound from various published studies.

Table 1: In Vitro Potency of this compound against ASC-1

| Assay System | Species | Measurement | Value (nM) | Reference |

| HEK293 cells expressing human ASC-1 | Human | IC50 | 36.8 ± 11.6 | [1] |

| Rat primary cortical cultures | Rat | IC50 | 19.7 ± 6.7 | [1] |

| Rat brain synaptosomes ([3H] D-serine uptake) | Rat | IC50 | 400 | [1] |

| Generic ASC-1 inhibition assay | Not Specified | IC50 | 11 | [1] |

| HEK cells expressing ASC-1 | Not Specified | IC50 | 37 | |

| Rat primary cortical cultures | Rat | IC50 | 20 |

Table 2: Selectivity Profile of this compound

| Transporter | Selectivity vs. ASC-1 | Reference |

| LAT-2 (L-type Amino Acid Transporter 2) | >1000-fold | |

| ASCT-2 (Alanine, Serine, Cysteine Transporter 2) | >1000-fold |

Experimental Protocols

Detailed experimental protocols are critical for the replication and extension of research findings. The following sections provide summaries of the key methodologies used to characterize this compound. The complete, detailed protocols can be found in the cited literature.

[3H] D-Serine Uptake Assay in Rat Brain Synaptosomes

This assay is used to determine the inhibitory activity of compounds on the uptake of D-serine into nerve terminals. The protocol is based on the methods described by Brown et al. (2014).

-

Synaptosome Preparation: Crude synaptosomes are prepared from the brains of adult rats. The brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

-

Uptake Assay:

-

Synaptosomes are resuspended in a physiological buffer.

-

Aliquots of the synaptosomal suspension are pre-incubated with various concentrations of this compound or vehicle control.

-

The uptake reaction is initiated by the addition of [3H] D-serine.

-

The incubation is carried out at a controlled temperature (e.g., 37°C) for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters, representing the amount of [3H] D-serine taken up by the synaptosomes, is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific [3H] D-serine uptake, is calculated from the concentration-response curve.

ASC-1 Inhibition Assay in HEK293 Cells

This cell-based assay provides a more controlled system to study the specific inhibition of the human ASC-1 transporter. The methodology is adapted from studies such as Brown et al. (2014).

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently or stably transfected with a plasmid encoding the human ASC-1 transporter (SLC7A10). Control cells are transfected with an empty vector.

-

-

Inhibition Assay:

-

Transfected cells are seeded into multi-well plates.

-

On the day of the assay, the culture medium is replaced with a pre-warmed assay buffer.

-

Cells are pre-incubated with a range of concentrations of this compound or vehicle.

-

The uptake is initiated by adding a solution containing [3H] D-serine.

-

After a defined incubation period at 37°C, the assay is stopped by rapidly aspirating the incubation buffer and washing the cells with ice-cold buffer.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis: The IC50 value is determined by non-linear regression analysis of the inhibition curve.

In Vivo Considerations

While a valuable in vitro tool, this compound is generally considered unsuitable for systemic in vivo studies in animal models. This is likely due to unfavorable pharmacokinetic properties, such as poor oral bioavailability and/or limited permeability across the blood-brain barrier. However, at least one study has reported its use via direct intracerebroventricular (ICV) infusion in a mouse model of surgery-induced brain damage, suggesting that it can be utilized for central nervous system investigations when administered directly to the brain, bypassing peripheral circulation and the blood-brain barrier.

Visualizations

Signaling Pathway of ASC-1 Inhibition by this compound

Caption: Inhibition of ASC-1 by this compound increases extracellular D-serine/glycine, enhancing NMDA receptor activation.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for determining the IC50 of this compound in cell-based and synaptosomal uptake assays.

Logical Relationship of ASC-1 Inhibition and Neuronal Function

Caption: The logical cascade from ASC-1 inhibition by this compound to its potential therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Role of Dysfunctional Asc-1 Transporter in Distinct Human Pathologies, Human Startle Disease, and Developmental Delay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asc-1 Transporter Regulation of Synaptic Activity via the Tonic Release of d-Serine in the Forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of BMS-466442: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-466442 is a potent and highly selective small molecule inhibitor of the Alanine Serine Cysteine Transporter-1 (ASC-1), a key regulator of synaptic D-serine and glycine levels. By inhibiting ASC-1, this compound indirectly modulates the activity of N-methyl-D-aspartate (NMDA) receptors, making it a valuable research tool for studying neurological and psychiatric disorders where NMDA receptor hypofunction is implicated, such as schizophrenia. This document provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory potency, selectivity, and the experimental methodologies used for its evaluation.

Core Mechanism of Action

This compound exerts its biological effect through the selective inhibition of the ASC-1 transporter (encoded by the SLC7A10 gene).[1] ASC-1 is a sodium-independent amino acid exchanger responsible for the transport of small neutral amino acids, including D-serine and glycine, across neuronal and glial cell membranes. D-serine and glycine are essential co-agonists of the NMDA receptor, meaning they must bind to the receptor in conjunction with glutamate to enable its activation and subsequent calcium influx.

By blocking the reuptake of D-serine and glycine from the synaptic cleft, this compound leads to an increase in their extracellular concentrations.[1] This, in turn, enhances the activation of NMDA receptors, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against the ASC-1 transporter has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the transporter.

| Assay System | Substrate | IC50 (nM) | Reference |

| HEK293 cells expressing human ASC-1 | [3H]D-serine | 36.8 ± 11.6 | [2] |

| Rat primary cortical cultures | Not specified | 20 | [3][4] |

| Rat brain synaptosomes | [3H]D-serine | 400 | [2] |

| Generic ASC-1 inhibition assay | Not specified | 11 | [2] |

Selectivity Profile

A critical aspect of a pharmacological tool is its selectivity for the intended target. This compound exhibits exceptional selectivity for the ASC-1 transporter.

| Transporter | Inhibition | Reference |

| LAT-2 (L-type Amino Acid Transporter 2) | >1000-fold less potent than for ASC-1 | [3][4] |

| ASCT-2 (Alanine, Serine, Cysteine Transporter 2) | >1000-fold less potent than for ASC-1 | [3][4] |

| Over 40 other transporters | IC50 > 10 µM | [5] |

Experimental Protocols

[3H]D-serine Uptake Assay in HEK293 Cells

This assay is a common method to determine the inhibitory activity of compounds on the ASC-1 transporter.

Materials:

-

HEK293 cells stably expressing human ASC-1

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Poly-D-lysine coated 96-well plates

-

Hanks' Balanced Salt Solution (HBSS)

-

[3H]D-serine (radiolabeled substrate)

-

This compound (test compound)

-

Scintillation fluid

-

Microplate scintillation counter

Protocol:

-

Cell Culture: Culture HEK293-hASC-1 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: Seed the cells onto poly-D-lysine coated 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in HBSS.

-

Assay Initiation:

-

Wash the cells twice with HBSS.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle (HBSS) for 15-30 minutes at 37°C.

-

Add [3H]D-serine to each well to a final concentration in the low nanomolar range.

-

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

-

Assay Termination:

-

Rapidly aspirate the assay solution.

-

Wash the cells three times with ice-cold HBSS to remove unincorporated radiolabel.

-

-

Quantification:

-

Lyse the cells with a suitable lysis buffer.

-

Add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Transporter Selectivity Assays

To assess the selectivity of this compound, similar uptake assays are performed using cell lines expressing other amino acid transporters, such as LAT-2 and ASCT-2. The protocol is analogous to the one described above, with the key difference being the use of a cell line specifically overexpressing the transporter of interest and a suitable radiolabeled substrate for that transporter. The high IC50 values obtained in these assays compared to the ASC-1 assay demonstrate the selectivity of the compound.

Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound enhances NMDA receptor signaling.

Caption: Mechanism of this compound-mediated enhancement of NMDA receptor signaling.

Experimental Workflow for In Vitro Characterization

The following diagram outlines the typical workflow for the in vitro characterization of an ASC-1 inhibitor like this compound.

Caption: General workflow for the in vitro characterization of this compound.

Structure-Activity Relationship (SAR) Insights

Studies on analogues of this compound have provided initial insights into the structure-activity relationships for ASC-1 inhibition. While detailed public data is limited, it is understood that modifications to the core structure can significantly impact potency and selectivity. Key areas of the molecule, such as the indole and histidine moieties, are likely critical for binding to the transporter. Further research in this area will be instrumental in the design of next-generation ASC-1 inhibitors with improved pharmacological properties.

Conclusion

This compound is a powerful and selective research tool for the in vitro investigation of the ASC-1 transporter and its role in modulating NMDA receptor function. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals working in the field of neuroscience and seeking to understand the therapeutic potential of ASC-1 inhibition. The high potency and selectivity of this compound make it an invaluable compound for elucidating the complex signaling pathways governed by D-serine and glycine in the central nervous system.

References

- 1. A multi-hierarchical approach reveals D-serine as a hidden substrate of sodium-coupled monocarboxylate transporters [elifesciences.org]

- 2. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance [frontiersin.org]

An In-depth Technical Guide to BMS-466442 and its Inhibition of D-serine Transport

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-serine is a critical co-agonist of the N-methyl-D-aspartate receptor (NMDAR), playing a pivotal role in synaptic plasticity, learning, and memory. The regulation of its extracellular concentration is tightly controlled by various amino acid transporters. Understanding the pharmacology of specific transporter inhibitors is paramount for developing novel therapeutics for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of BMS-466442, a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 1 (ASC-1), also known as SLC7A10. We will delve into its mechanism of action, present its inhibitory profile in a clear, quantitative format, detail relevant experimental protocols, and visualize its functional role through signaling and workflow diagrams.

Introduction to this compound

This compound is an experimental small molecule developed for its potential as a treatment for schizophrenia.[1] It functions as a selective, potent inhibitor of the ASC-1 transporter (SLC7A10).[1][2][3] Unlike other transporters such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5), which are sodium-dependent, ASC-1 is a sodium-independent neutral amino acid exchanger. By inhibiting ASC-1, this compound modulates the levels of endogenous NMDAR ligands like D-serine and glycine, thereby indirectly influencing NMDAR activation.[1]

Mechanism of Action and Quantitative Inhibitory Profile

This compound acts as a competitive inhibitor of the ASC-1 transporter.[4][5] Computational modeling and site-directed mutagenesis studies have confirmed that it binds to the orthosteric site, physically occupying the substrate binding location between transmembrane helices 6 and 10.[4][5] This binding not only blocks substrate entry but also prevents the conformational changes in the transporter's helices that are necessary for the transport cycle.[4][5]

The potency and selectivity of this compound have been characterized across various experimental systems. The following table summarizes the key quantitative data.

| Parameter | Target/System | Value | Reference |

| IC₅₀ | asc-1 Transporter | 11 nM | [2] |

| IC₅₀ | [³H] D-serine uptake in rat brain synaptosomes | 400 nM | [2] |

| IC₅₀ | Human asc-1 expressing HEK293 cells | 36.8 ± 11.6 nM | [2][6] |

| IC₅₀ | Rat primary cortical cultures | 19.7 ± 6.7 nM (reported as ~20 nM) | [2][3][7] |

| Selectivity | asc-1 vs. LAT-2 and ASCT-2 | >1000-fold | [3] |

| Selectivity | asc-1 vs. over 40 other transporters | IC₅₀s >10 µM | [6] |

Signaling Pathways and Functional Relationships

The primary function of the ASC-1 transporter is to exchange small neutral amino acids, including D-serine, L-alanine, L-serine, glycine, and cysteine, across the cell membrane. Inhibition of this exchange by this compound has direct consequences on synaptic D-serine availability, which is a requisite co-agonist for the activation of synaptic NMDARs by glutamate.

Caption: Mechanism of ASC-1 transporter inhibition by this compound.

By blocking the ASC-1 transporter, this compound prevents the cellular uptake and/or release of D-serine, altering its concentration at the synapse. This directly impacts the co-agonist site of the NMDA receptor, modulating its activity.

Caption: Impact of this compound on the NMDA receptor signaling pathway.

Experimental Protocols

This compound is a valuable tool for investigating the role of ASC-1 and D-serine in various physiological and pathological processes. Below are outlines of key experimental methodologies.

Protocol 1: [³H]D-serine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol is used to determine the potency of this compound in inhibiting D-serine uptake in a native brain environment.

-

Preparation of Synaptosomes: Isolate synaptosomes from fresh rat brain tissue (e.g., cortex or hippocampus) using differential centrifugation over a sucrose gradient.

-

Pre-incubation: Aliquot synaptosomes into a suitable buffer (e.g., Krebs-Ringer-HEPES) and pre-incubate them at 37°C for 10 minutes.

-

Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the synaptosome suspensions and incubate for an additional 15-20 minutes.

-

Uptake Initiation: Initiate the uptake reaction by adding a known concentration of [³H]D-serine.

-

Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the percent inhibition of [³H]D-serine uptake for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Preventing D-serine Release During Fluorescence-Activated Cell Sorting (FACS)

This protocol, adapted from studies on traumatic brain injury, uses this compound to stabilize extracellular D-serine levels during cell isolation, ensuring more accurate measurements of endogenous D-serine content.[8]

-

Tissue Dissociation: Harvest brain tissue (e.g., hippocampus) and dissociate it into a single-cell suspension using a brain dissociation kit and a mechanical dissociator.

-

Inhibitor Cocktail: Critically, perform all dissociation and subsequent washing steps using solutions supplemented with a cocktail of transporter inhibitors to prevent D-serine release. This includes 5 µM this compound (to block ASC-1) and 250 µM L-4-Chlorophenylglycine (to block ASCT1/Slc1a4).[8]

-

Cell Staining: Incubate the single-cell suspension with fluorescently-conjugated antibodies against cell-specific markers (e.g., for neurons, astrocytes, microglia) and a viability dye.

-

FACS: Sort the labeled cells using a flow cytometer to isolate specific cell populations.

-

Downstream Analysis: The isolated cell populations can then be used for downstream applications, such as HPLC, to accurately measure the intracellular D-serine concentration without the confound of release during the isolation procedure.

Caption: Experimental workflow for cell isolation using this compound.

Conclusion

This compound is a highly selective and potent research tool for probing the function of the ASC-1 (SLC7A10) transporter. Its ability to specifically inhibit this transporter without significantly affecting other major D-serine transporters like ASCT1 and ASCT2 makes it invaluable for dissecting the specific contribution of ASC-1 to D-serine homeostasis and NMDAR-mediated neurotransmission. The protocols and data presented in this guide offer a solid foundation for researchers aiming to utilize this compound in their investigations into the complex roles of D-serine in the central nervous system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 4. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Inhibition of glial D‐serine release rescues synaptic damage after brain injury - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SLC7A10 Inhibition by BMS-466442

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the inhibition of the neutral amino acid transporter SLC7A10, also known as Alanine Serine Cysteine Transporter 1 (asc-1), by the selective small molecule inhibitor, BMS-466442. SLC7A10 plays a crucial role in regulating the synaptic concentrations of D-serine and glycine, which are essential co-agonists for the N-methyl-D-aspartate (NMDA) receptor.[1] Consequently, the inhibition of SLC7A10 presents a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1] This document details the quantitative aspects of this inhibition, experimental protocols for its characterization, and the key signaling pathways involved.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of this compound against SLC7A10 has been characterized across various cellular systems. The following table summarizes the key quantitative data.

| Parameter | Value | Cell System/Condition | Reference |

| IC50 | 11 nM | Potent and selective inhibition of asc-1 | [2][3] |

| IC50 | 36.8 ± 11.6 nM | Human asc-1 expressing cells | [2][3][4] |

| IC50 | 19.7 ± 6.7 nM | Rat primary cortical cultures | [3][4][5] |

| IC50 | 20 nM | Rat primary cortical cultures | [6] |

| IC50 | 37 nM | HEK cells expressing asc-1 | [5][6] |

| IC50 | 400 nM | [3H] D-serine uptake into rat brain synaptosomes | [2][3] |

| Selectivity | >1000-fold | Over LAT-2 and ASCT-2 | [5] |

Mechanism of Action

This compound is a selective inhibitor of SLC7A10.[7] It is important to note that this compound inhibits SLC7A10 but does not act as a competitive substrate for the transporter.[1] Computational modeling suggests that the inhibitor binds to the orthosteric site, competitively occupying it, while also preventing the conformational changes in the transmembrane helices that are necessary for substrate transport.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of SLC7A10 by this compound.

[3H]D-Serine Uptake Assay in Cell Cultures

This assay is fundamental for measuring the inhibitory effect of compounds on SLC7A10-mediated D-serine transport.

Materials:

-

HEK293 cells stably expressing human SLC7A10 (or primary neuronal/astrocyte cultures)

-

96-well cell culture plates

-

HEPES-buffered saline (HBS): 137 mM NaCl, 5.4 mM KCl, 0.34 mM K2HPO4, 0.44 mM KH2PO4, 0.41 mM MgSO4, 0.49 mM MgCl2, 1.07 mM CaCl2, 5.6 mM D-glucose, and 10 mM HEPES, pH 7.4

-

[3H]D-serine (radiolabeled)

-

Unlabeled D-serine

-

This compound or other test inhibitors

-

Cell lysis buffer (e.g., water or 0.1 M NaOH)

-

Scintillation cocktail and liquid scintillation counter

Protocol:

-

Cell Seeding: Seed the SLC7A10-expressing cells in a 96-well plate and culture until they reach the desired confluency.

-

Preparation of Solutions: Prepare a range of concentrations of this compound in HBS. Also, prepare a solution of [3H]D-serine (typically 100 nM to 5 µM) in HBS.

-

Pre-incubation with Inhibitor: Wash the cells with HBS. Then, pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 10-30 minutes) at room temperature (25°C).

-

Initiation of Uptake: Add the [3H]D-serine solution to each well to initiate the uptake.

-

Termination of Uptake: After a defined incubation period (e.g., 10-20 minutes), rapidly terminate the uptake by washing the cells four times with ice-cold HBS.[9]

-

Cell Lysis: Lyse the cells by adding 100 µl of lysis buffer to each well and incubating for 10 minutes.[9]

-

Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]D-serine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Functional Reconstitution of SLC7A10 in Proteoliposomes

This method allows for the study of the transporter in a purified, lipid bilayer environment, free from other cellular components.

Materials:

-

E. coli expression system for human SLC7A10

-

Cell lysis buffer

-

Detergent (e.g., decanoyl-N-glucamide 'MEGA-10')

-

Phospholipids (e.g., egg yolk phospholipids)

-

Bio-Beads or dialysis cassettes for detergent removal

-

Internal buffer containing the substrate (e.g., L-serine)

-

External buffer for uptake assay

-

Radiolabeled substrate (e.g., [3H]L-serine)

Protocol:

-

Protein Expression and Purification: Express and purify recombinant human SLC7A10 from an E. coli expression system.[10]

-

Solubilization: Solubilize the purified transporter in a buffer containing a mild detergent.

-

Liposome Preparation: Prepare liposomes by sonication or extrusion of a dried film of phospholipids.

-

Reconstitution: Mix the solubilized transporter with the pre-formed liposomes. The transporter will spontaneously insert into the lipid bilayer.

-

Detergent Removal: Remove the detergent slowly to allow the formation of sealed proteoliposomes. This can be achieved using Bio-Beads or dialysis.

-

Functional Assay: a. Load the proteoliposomes with a high concentration of a non-radiolabeled substrate (e.g., 10 mM L-serine) in the internal buffer. b. Remove the external substrate by passing the proteoliposomes through a size-exclusion column. c. Initiate the transport assay by adding a low concentration of the radiolabeled substrate (e.g., 100 µM [3H]L-serine) to the external buffer. d. At different time points, stop the transport by rapid filtration and washing with ice-cold buffer. e. Measure the radioactivity incorporated into the proteoliposomes using a scintillation counter. f. To test the effect of this compound, pre-incubate the proteoliposomes with the inhibitor before adding the radiolabeled substrate.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The inhibition of SLC7A10 by this compound has significant implications for neuronal and metabolic signaling pathways.

Caption: Inhibition of SLC7A10 by this compound blocks D-serine uptake, modulating NMDA receptor activity.

Inhibition of SLC7A10 by this compound leads to a decrease in the intracellular concentration of D-serine.[11] Since D-serine is a crucial co-agonist for the NMDA receptor, this reduction in its availability can modulate NMDA receptor-mediated signaling cascades, which are vital for synaptic plasticity and neuronal function.[12][13]

Caption: SLC7A10 inhibition by this compound can impact glutathione synthesis and oxidative stress.

SLC7A10 transports serine and cysteine, which are precursors for the synthesis of glutathione (GSH), a major intracellular antioxidant.[11][14] Inhibition of SLC7A10 by this compound can therefore lead to reduced GSH levels, potentially increasing cellular vulnerability to reactive oxygen species (ROS) and oxidative stress.[14]

Experimental Workflow

A typical workflow for screening and characterizing inhibitors of SLC7A10 is outlined below.

Caption: A generalized workflow for the discovery and development of SLC7A10 inhibitors.

This workflow begins with a high-throughput primary screen to identify initial hits. These hits are then validated and characterized through a series of secondary assays to determine their potency, selectivity, and mechanism of action. Promising candidates then enter the lead optimization phase, where medicinal chemistry efforts are employed to improve their pharmacological properties.

Conclusion

This compound is a potent and selective inhibitor of the SLC7A10 transporter. Its ability to modulate D-serine levels and, consequently, NMDA receptor function, makes it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for central nervous system disorders. Furthermore, its impact on glutathione metabolism highlights the broader physiological roles of SLC7A10. The experimental protocols and workflows described in this guide provide a framework for the continued investigation of SLC7A10 and the discovery of new modulators of this important transporter.

References

- 1. In vitro Characterization of a small molecule inhibitor of the alanine serine cysteine transporter -1 (SLC7A10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BMS 466442 | Other Ion Pumps/Transporters | Tocris Bioscience [tocris.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Inhibition of the Alanine-Serine-Cysteine-1 Transporter by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuronal d-Serine and Glycine Release Via the Asc-1 Transporter Regulates NMDA Receptor-Dependent Synaptic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Over-Production of the Human SLC7A10 in E. coli and Functional Assay in Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The neutral amino acid transporter SLC7A10 in adipose tissue, obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Frontiers | Cell-type specific mechanisms of D-serine uptake and release in the brain [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Preclinical Profile of BMS-466442: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for BMS-466442, a potent and selective inhibitor of the alanine-serine-cysteine transporter 1 (asc-1), also known as Solute Carrier Family 7 Member 10 (SLC7A10). This compound has been investigated for its potential role in modulating N-methyl-D-aspartate (NMDA) receptor activity, with initial therapeutic interest in schizophrenia.[1][2] This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Core Compound Characteristics

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for the asc-1 transporter in various preclinical models.[3] However, it is important to note that the compound has been reported as unsuitable for in vivo studies, a critical consideration for its therapeutic development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay System | Target | Parameter | Value (nM) | Reference |

| Rat Primary Cortical Cultures | asc-1 | IC50 | 20 | |

| HEK cells expressing asc-1 | asc-1 | IC50 | 37 | |

| Human asc-1 expressing cells | asc-1 | IC50 | 36.8 ± 11.6 | [3] |

| Primary Cultures | asc-1 | IC50 | 19.7 ± 6.7 | [3] |

| Rat Brain Synaptosomes | [3H] D-serine uptake | IC50 | 400 | [3] |

| Unknown System | asc-1 | IC50 | 11 | [3] |

Table 2: Selectivity Profile of this compound

| Transporter | Selectivity vs. asc-1 | Reference |

| LAT-2 | >1000-fold | |

| ASCT-2 | >1000-fold | |

| Over 40 other transporters | IC50s >10 µM | [4] |

Mechanism of Action: Inhibition of asc-1